Product packaging for 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 18107-02-3)

2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B091641
CAS No.: 18107-02-3
M. Wt: 196.21 g/mol
InChI Key: WTZRQYJHRXQWTK-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is a benzimidazole-pyrimidine hybrid, a privileged scaffold in medicinal chemistry recognized for its diverse therapeutic potential. This compound class is a significant focus in oncology research, with its structural framework resembling naturally occurring nucleotides, which facilitates diverse interactions with biological targets such as enzymes and DNA . The integration of the benzimidazole and pyrimidine pharmacophores creates a synergistic effect, often resulting in enhanced biological activity compared to the individual heterocycles, making it a valuable synthon for developing novel therapeutic agents . This compound serves as a crucial chemical building block in drug discovery, particularly in the synthesis and investigation of new anticancer agents. Benzimidazole-pyrimidine hybrids have demonstrated potent cytotoxic activities against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), gastric cancer, and liver carcinoma, with studies reporting IC₅₀ values in the nanomolar to low micromolar range, signifying high potency . The core structure is known to interact with critical cellular targets; derivatives have been reported to function as topoisomerase inhibitors, kinase inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors, which are key mechanisms in halting cancer cell proliferation . Beyond oncology, this hybrid structure also shows promising antimicrobial and antiviral properties against a broad spectrum of pathogens, including SARS-CoV-2, HIV-1, and the hepatitis C virus . Research Applications: • Prototype for developing novel anticancer agents • Building block for antimicrobial and antiviral drug discovery • Chemical probe for studying enzyme inhibition mechanisms (e.g., Kinases, PARP) • Intermediate for the synthesis of more complex heterocyclic hybrids Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B091641 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 18107-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZRQYJHRXQWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609875
Record name 2-(Pyrimidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18107-02-3
Record name 2-(Pyrimidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Pyrimidin 2 Yl 1h Benzo D Imidazole and Its Analogues

Direct Synthetic Approaches to the 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole Core

The direct formation of the this compound framework is predominantly achieved through two major strategies: classical cyclocondensation reactions to build the benzimidazole (B57391) ring and modern cross-coupling reactions to forge the link between the two heterocyclic systems.

Cyclocondensation Reactions in Benzimidazole Formation

The most traditional and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method often referred to as the Phillips condensation. researchgate.netsemanticscholar.orgnih.gov In the context of this compound, this involves the reaction of o-phenylenediamine with pyrimidine-2-carboxylic acid or a related derivative such as pyrimidine-2-carboxaldehyde. rsc.orgmdpi.commdpi.com

The reaction is typically carried out under acidic conditions and often at elevated temperatures. semanticscholar.org Various acids, including polyphosphoric acid (PPA), have been utilized to catalyze the reaction and facilitate the necessary dehydration. nuph.edu.ua The general mechanism involves the initial formation of an amide or a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole ring system. nih.gov

ReactantsCatalyst/ConditionsProductNotes
o-Phenylenediamine, Pyrimidine-2-carboxylic acidPolyphosphoric acid (PPA), heatThis compoundA common and direct method for forming the benzimidazole ring. nuph.edu.ua
o-Phenylenediamine, Pyrimidine-2-carboxaldehydeOxidizing agent (e.g., NaHSO₃), solvent (e.g., DMF)This compoundCondensation followed by oxidative cyclization.

Intermolecular Coupling Reactions for Pyrimidine (B1678525) Integration (e.g., C-N Coupling)

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen (C-N) bonds, which can be strategically employed to connect a pre-formed benzimidazole ring with a pyrimidine moiety. The Buchwald-Hartwig amination is a prominent example of such a reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or tosylate) and an amine. In a direct application of this methodology, benzimidazole can be coupled with a 2-halopyrimidine or a pyrimidin-2-yl tosylate to furnish this compound. nwnu.edu.cnresearchgate.net

Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed and successfully applied to the synthesis of N-heteroaryl substituted pyrimidines, including the coupling of pyrimidin-2-yl tosylates with benzimidazole. nwnu.edu.cnresearchgate.net This approach has been shown to be tolerant of a variety of functional groups on both the pyrimidine and the benzimidazole components. nwnu.edu.cnresearchgate.net

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative routes. wikipedia.orgnih.govresearchgate.net The Ullmann condensation typically involves the reaction of an aryl halide with an amine at high temperatures in the presence of a copper catalyst. wikipedia.orgresearchgate.net The Chan-Lam coupling, a more recent development, utilizes arylboronic acids as the coupling partner for amines, amides, or imidazoles, and often proceeds under milder conditions. nih.govnih.govscirp.orgresearchgate.netrsc.org These copper-catalyzed methods represent valuable alternatives to palladium-based systems for the synthesis of the target compound. nih.govrsc.orgresearchgate.net

Coupling ReactionCatalytic SystemReactantsProduct
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)2-Halopyrimidine, BenzimidazoleThis compound
Nickel-Catalyzed AminationNickel catalyst (e.g., Ni(dppp)Cl₂), Base (e.g., K₃PO₄)Pyrimidin-2-yl tosylate, BenzimidazoleThis compound
Ullmann CondensationCopper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High temperature2-Halopyrimidine, BenzimidazoleThis compound
Chan-Lam CouplingCopper catalyst (e.g., Cu(OAc)₂), Base, Oxidant (e.g., O₂)Pyrimidine-2-boronic acid, BenzimidazoleThis compound

Functionalization and Derivatization Strategies on the Benzimidazole Moiety

Once the this compound core is assembled, further structural diversity can be achieved by modifying the benzimidazole portion of the molecule. These modifications can be targeted at the imidazole (B134444) nitrogen or the fused benzene (B151609) ring.

Substitutions on the Imidazole Nitrogen (N1)

The nitrogen atom at the 1-position of the benzimidazole ring is a common site for functionalization. N-alkylation can be readily achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction.

N-arylation of the benzimidazole nitrogen can be accomplished using cross-coupling methodologies such as the Chan-Lam coupling with arylboronic acids or the Buchwald-Hartwig amination with aryl halides. These reactions provide access to a wide range of N-aryl derivatives, allowing for the introduction of various electronic and steric properties at this position.

Electrophilic and Nucleophilic Substitutions on the Fused Benzene Ring

The fused benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution reactions. The benzimidazole ring system as a whole is generally activated towards electrophilic attack. Common electrophilic substitution reactions such as nitration and halogenation can be performed, typically leading to substitution at the 4-, 5-, 6-, or 7-positions, with the exact regioselectivity depending on the reaction conditions and the presence of other substituents.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of the benzimidazole moiety is less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. youtube.com For instance, if a nitro group is present on the benzene ring, it can be displaced by a nucleophile under appropriate conditions. nih.gov

Functionalization and Derivatization Strategies on the Pyrimidine Moiety

The pyrimidine ring of this compound is also amenable to a variety of functionalization reactions. Due to the electron-deficient nature of the pyrimidine ring, it is susceptible to nucleophilic attack and can be functionalized using modern cross-coupling techniques.

Nucleophilic aromatic substitution can be employed to introduce various substituents onto the pyrimidine ring, particularly if a good leaving group, such as a halogen, is present at the 4- or 6-positions. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of the pyrimidine moiety. The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate, is widely used to form new carbon-carbon bonds. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring. Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities by reacting a halo-pyrimidine with a terminal alkyne in the presence of a palladium-copper co-catalyst system. researchgate.netderpharmachemica.comresearchgate.netwikipedia.orgnih.gov These reactions provide a versatile platform for the synthesis of a diverse library of this compound analogues with modified pyrimidine rings.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Suzuki-Miyaura CouplingAryl/alkyl boronic acid or ester, Pd catalyst, baseAryl, heteroaryl, alkyl
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu co-catalyst, baseAlkyne
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alkoxide), base (if needed)Amino, alkoxy, etc.

Substitutions and Transformations at Pyrimidine Ring Positions (e.g., C4, C5, C6)

Modifications of the pyrimidine ring within the this compound framework are crucial for tuning the molecule's biological and physicochemical properties. Research has demonstrated the feasibility of introducing substituents at various positions of the pyrimidine moiety, although some positions are more readily functionalized than others.

One notable strategy involves the introduction of a trifluoromethyl (-CF3) group at the C5 position of the pyrimidine ring. In the synthesis of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives, a key intermediate can be a pyrimidine ring already bearing a C5-trifluoromethyl substituent. This highlights a synthetic approach where a pre-functionalized pyrimidine is coupled with the benzimidazole moiety. nih.gov For instance, the reaction of a substituted o-phenylenediamine with a pyrimidine derivative carrying a trifluoromethyl group at the C5 position can yield the target compound. nih.gov

Ring transformation is another advanced strategy for modifying the pyrimidine core. While not always straightforward, pyrimidine-to-pyrazole conversions have been reported under specific conditions, such as heating with hydrazine (B178648), which can lead to a formal carbon deletion and rearrangement of the heterocyclic core. nih.gov Such transformations, although challenging, offer a pathway to novel scaffolds by fundamentally altering the pyrimidine ring structure. nih.govclockss.orgresearchgate.net The viability of these transformations on complex substrates like this compound depends heavily on the reaction conditions and the influence of other substituents on the molecule.

The following table summarizes examples of substitutions on the pyrimidine ring of benzimidazole-pyrimidine conjugates.

Starting MaterialReagent/ConditionPosition of SubstitutionResulting MoietyReference
2-Anilino-4-chloropyrimidine derivativeSubstituted benzimidazoleC4 of pyrimidine2-Anilino-4-(benzimidazol-1-yl)pyrimidine nih.gov
2-Anilino-4-chloro-5-(trifluoromethyl)pyrimidineSubstituted benzimidazoleC5 of pyrimidineIntroduction of a -CF3 group nih.gov
PyrimidineHydrazine (aqueous), 200°CRing TransformationPyrazole nih.gov

Introduction of Diverse Linker Groups and Side Chains

The incorporation of linker groups and side chains is a common and effective strategy to explore the chemical space around the core scaffold and enhance biological activity. These linkers can connect the benzimidazole-pyrimidine core to other functional groups, influencing properties like solubility, target binding, and selectivity.

A prominent example is the use of short alkylamine chains to link the pyrimidine ring to a terminal sulfonamide moiety. In one study, ethylamine (B1201723) and propylamine (B44156) bridges were successfully employed. nih.gov The synthesis involved coupling a 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole intermediate with the desired N-arylsulfonylethylamine or N-arylsulfonylpropylamine side chain. nih.gov This approach demonstrates the utility of a flexible linker to append a pharmacologically relevant group.

Another strategy involves functionalizing the benzimidazole ring itself. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde (B137897) to introduce a benzaldehyde (B42025) group via a sulfanyl (B85325) linker. mdpi.com This aldehyde can then be further derivatized, for instance, by reacting with thiosemicarbazide (B42300) to form a carbothioamide side chain. mdpi.com Similarly, the benzimidazole core can be functionalized with a hydrazine linker, which serves as a versatile handle for introducing a variety of side chains through condensation reactions with different aldehydes. nih.gov

The table below illustrates different linker strategies for introducing side chains.

Core ScaffoldLinker TypeAttached Side ChainSynthetic ApproachReference
4-(Benzimidazol-1-yl)pyrimidineEthylamine/Propylamine bridgeAryl sulfonamideCoupling of a sulfonylated pyrimidine intermediate with the amine side chain. nih.gov
1H-BenzimidazoleSulfanyl (-S-)Benzaldehyde, then carbothioamideS-alkylation of benzimidazole-2-thione followed by condensation. mdpi.com
1H-BenzimidazoleHydrazine (-NHNH2)Arylidene hydrazoneConversion of benzimidazole-2-thiol to a hydrazine, followed by condensation with aldehydes. nih.gov

Regioselective Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Isomers and Related Fused Systems

The synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, represents an important extension of the chemical diversity of the core structure. A significant challenge in the synthesis of these fused systems is controlling regioselectivity.

For instance, the multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrimidines often produces a mixture of the desired 3-amino product along with the corresponding 2-amino regioisomer. vapourtec.comnih.gov The formation of this mixture arises from the possibility of the initial reaction occurring at different nitrogen atoms of the 2-aminopyrimidine (B69317) starting material. vapourtec.com To address this, researchers have explored various synthetic conditions. While microwave heating has shown some success in suppressing the formation of the undesired isomer, continuous flow methodologies have emerged as a more scalable and effective solution. nih.gov A continuous flow approach was found to offer improved regioselectivity towards the 3-amino regioisomer while significantly reducing reaction times. nih.gov

The construction of pyrimido[1,2-a]benzimidazoles is another area of interest. These structures can be synthesized by reacting 2-aminobenzimidazoles with various bifunctional reagents, such as unsaturated carbonyl compounds. nih.gov The nature of the reactants and the reaction conditions are critical for the successful annulation to form the fused pyrimidine ring. nih.gov

Target Fused SystemSynthetic ChallengeMethod for RegiocontrolKey FindingsReference
3-Aminoimidazo[1,2-a]pyrimidineFormation of 2-amino regioisomerContinuous flow synthesisImproved regioselectivity for the 3-amino isomer and shorter reaction times. nih.gov
Pyrimido[1,2-a]benzimidazoleAnnulation of the pyrimidine ringReaction of 2-aminobenzimidazoles with bifunctional synthonsThe choice of bifunctional equivalent and reaction conditions determines the outcome. nih.gov

Advancements in Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is gaining significant traction. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has become a widely adopted green technique. It often leads to dramatic reductions in reaction times, from hours to minutes, and frequently results in higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net79.123.160dergipark.org.tr The synthesis of various benzimidazole derivatives, including those linked to other heterocycles, has been successfully achieved using microwave irradiation, often under solvent-free conditions or using greener solvents like ethanol. bohrium.comnih.gov

Ultrasound-assisted synthesis is another powerful green chemistry tool. The use of ultrasonic irradiation can accelerate reactions through the phenomenon of acoustic cavitation. nih.gov This method has been applied to the synthesis of benzimidazoles and related fused systems, offering advantages such as short reaction times, mild conditions, and excellent yields, often without the need for a catalyst. mdpi.comresearchgate.netresearchgate.net

Other green approaches include one-pot multicomponent reactions, which improve atom economy by combining several steps into a single operation, and the use of environmentally benign catalysts. researchgate.netmdpi.com For example, simple and inexpensive catalysts like ammonium (B1175870) chloride have been used for the one-pot synthesis of 2-substituted benzimidazoles, providing an economically and environmentally viable route. niscpr.res.in The use of recyclable catalysts and green solvents like water or polyethylene (B3416737) glycol (PEG) further enhances the sustainability of these synthetic protocols. jrtdd.comresearchgate.net

The following table summarizes various green chemistry approaches applied to the synthesis of benzimidazole-containing structures.

Green Chemistry PrincipleTechnique/MethodKey AdvantagesApplication ExampleReference
Energy EfficiencyMicrowave IrradiationReduced reaction times, higher yields, less energy consumption.Synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov
Alternative Energy SourceUltrasound IrradiationShorter reaction times, mild conditions, often catalyst-free.One-pot synthesis of pyrimido[1,2-a]benzimidazoles. researchgate.net
Atom EconomyOne-Pot SynthesisFewer work-up steps, reduced solvent waste, improved efficiency.Condensation of o-phenylenediamine and an aldehyde. niscpr.res.in
Safer Solvents/CatalystsUse of Ammonium ChlorideInexpensive, non-toxic catalyst, economically viable.Synthesis of 2-substituted benzimidazoles. niscpr.res.in

Computational and Theoretical Investigations of 2 Pyrimidin 2 Yl 1h Benzo D Imidazole Systems

Density Functional Theory (DFT) Applications for Molecular Characterization

Density Functional Theory (DFT) has emerged as a prominent and reliable computational method for investigating the properties of molecular systems. researchgate.netscirp.org It is widely used for the structural, spectroscopic, and electronic analysis of benzimidazole (B57391) derivatives. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of various physicochemical properties with a high degree of accuracy. researchgate.netresearchgate.net These computational studies are invaluable for understanding the fundamental characteristics of complex organic molecules. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure of molecules by first determining their most stable geometric configuration. nih.gov This optimization process provides detailed information on bond lengths, bond angles, and dihedral angles. For heterocyclic systems like benzimidazoles and pyrimidines, DFT has been used to confirm their nearly planar conformations. igminresearch.com The optimized structure represents the molecule at its lowest energy state and serves as the foundation for calculating all other electronic properties. irjweb.com For instance, in a related benzimidazole derivative, the dihedral angle between the benzimidazole and pyrimidine (B1678525) mean planes was found to be a key structural parameter. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govresearchgate.net This small energy gap facilitates intramolecular charge transfer, which is a key feature in many biologically active molecules. irjweb.comnih.gov Computational studies on various benzimidazole and pyrimidine derivatives have calculated these energy gaps to predict their reactivity. researchgate.netirjweb.comnih.gov For example, in the analysis of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer capability within the molecule. irjweb.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871 irjweb.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
Benomyl (benzimidazole fungicide)--5.039 nih.gov

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. dergipark.org.tr Different colors on the MESP surface represent different potential values: red typically indicates regions of negative potential (nucleophilic sites), which are prone to electrophilic attack, while blue represents regions of positive potential (electrophilic sites), susceptible to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov

For molecules containing benzimidazole and pyrimidine rings, the MESP map is expected to show negative potential localized around the electronegative nitrogen atoms of both heterocyclic systems. researchgate.netdergipark.org.tr These nitrogen atoms are therefore predicted to be the most likely sites for electrophilic interactions, such as protonation. researchgate.net This analysis is fundamental for understanding intermolecular interactions. researchgate.netmalayajournal.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.govresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more intense interaction. researchgate.net

In systems containing conjugated rings like 2-(pyrimidin-2-yl)-1H-benzo[d]imidazole, significant electron delocalization is expected. NBO analysis of a similar compound, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, revealed strong intramolecular hyperconjugative interactions. researchgate.net For example, significant stabilization energies were observed for interactions involving the lone pair electrons of nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, indicating a high degree of conjugation throughout the system. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N5π(C1-N6)41.36
LP(1) N7π(C1-N6)26.07
π(C2-C3)π(C1-N6)23.69
π(C4-C5)π(C10-N12)14.41
π(C29-C34)π*(C30-C31)18.47

Representative NBO analysis data from a related benzimidazole system researchgate.net.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates higher reactivity. researchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are calculated using the following equations, based on Koopmans' theorem: I = -EHOMO A = -ELUMO η = (I - A) / 2 S = 1 / η χ = (I + A) / 2 ω = χ² / (2η)

Calculations for a similar compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, yielded the values presented in the table below, providing insight into its molecular reactivity. irjweb.com

ParameterValue (eV)
Ionization Potential (I)6.2967
Electron Affinity (A)1.8096
Chemical Hardness (η)2.2435
Chemical Softness (S)0.4457
Electronegativity (χ)4.0531
Electrophilicity Index (ω)3.6596

Global reactivity descriptors calculated for a related benzimidazole-pyrimidine derivative irjweb.com.

Exploration of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies such as telecommunications, optical signal processing, and data storage. nih.govacs.org Organic molecules with extended π-conjugated systems, particularly those with donor-π-acceptor architectures, often exhibit large NLO responses. nih.gov The benzimidazole moiety can be part of such systems. researchgate.net

The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). nih.gov DFT calculations have become a standard tool for predicting these properties, providing a reliable way to screen potential NLO materials before synthesis. nih.govacs.org Studies on various benzimidazole derivatives have shown that their NLO properties can be tuned by modifying substituent groups on the molecular framework. nih.gov For example, computational analysis of a related benzimidazole system demonstrated that it possessed a significant first hyperpolarizability value, indicating its potential as an NLO material. researchgate.net The calculation of dipole moment (µ), polarizability (α), and hyperpolarizability (β) is essential for characterizing the NLO potential of compounds like this compound. researchgate.net

Conformational Analysis and Tautomerism Studies

Computational investigations into the structural dynamics of this compound and its analogs reveal key insights into their conformational preferences and tautomeric equilibria. The planarity of the constituent aromatic rings—pyrimidine and benzimidazole—is a defining structural feature. In related fused heterocyclic systems, the phenyl, imidazole (B134444), and pyrimidine rings demonstrate a nearly planar conformation, with minimal atomic deviations from their mean planes. This inherent planarity is crucial for facilitating stacking interactions within biological macromolecules.

For analogous compounds like 2-(pyridin-2-yl)-1H-benzimidazole, a close structural relative, theoretical investigations using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to understand intramolecular dynamics. researchgate.net These studies focus on the rotational barrier around the single bond connecting the two heterocyclic rings. The analysis identifies different conformers and estimates the energy barriers for internal rotation, which dictates the molecule's flexibility and its ability to adopt specific orientations required for biological activity. researchgate.net

Tautomerism is a fundamental characteristic of the 1H-benzo[d]imidazole system. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring, is a well-documented phenomenon. mdpi.com This dynamic equilibrium is often rapid in solution, leading to averaged signals in NMR spectroscopy. Computational models can predict the relative energies of the different tautomers, providing insight into their populations at equilibrium. Studies on related benzimidazole derivatives have shown that while a tautomeric exchange is active in solution, a single tautomeric form is often favored and locked in the solid crystalline state. mdpi.com This behavior is influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

The following table summarizes key findings from computational studies on the conformational and tautomeric properties of benzimidazole systems.

ParameterFindingSignificance
Ring Conformation Phenyl, imidazole, and pyrimidine rings are largely planar.Facilitates π-π stacking interactions with biological targets like DNA or protein aromatic residues.
Internal Rotation Energy barriers exist for rotation around the bond linking the benzimidazole and pyrimidine rings, leading to distinct conformers.Determines the molecule's accessible shapes and ability to fit into specific binding pockets.
Annular Tautomerism Rapid proton exchange occurs between N1 and N3 atoms of the imidazole ring in solution.Influences the molecule's hydrogen bonding capabilities and electronic properties.
Solid-State Form A single tautomer is typically present in the solid phase. mdpi.comCrystal packing and intermolecular forces can stabilize one tautomer over the other.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of this compound systems with biological targets. These methods provide atomic-level detail on how the ligand binds to a protein's active site, the stability of the resulting complex, and the energetic forces driving the interaction.

Ligand-Protein Interaction Profiling and Binding Site Characterization

Molecular docking studies on a wide range of benzimidazole-pyrimidine derivatives have revealed common interaction patterns with various protein targets, particularly kinases and tubulin. These compounds are adept at forming a network of non-covalent interactions within protein binding pockets.

Key Interaction Types:

Hydrogen Bonding: The nitrogen atoms in both the benzimidazole and pyrimidine rings frequently act as hydrogen bond acceptors, while the N-H group of the benzimidazole is a crucial hydrogen bond donor. These interactions with amino acid side chains (e.g., Asp, Glu, Asn, Gln) or the protein backbone are critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole moiety and the pyrimidine ring provide significant hydrophobic surfaces that interact favorably with nonpolar amino acid residues such as leucine, valine, isoleucine, and alanine. Docking studies of benzimidazole acrylonitriles into tubulin identified a deep hydrophobic pocket (composed of Leu255, Leu248, Met259, Ala354, and Ile378) as essential for binding. mdpi.com

π-π Stacking: The planar, aromatic nature of the heterocyclic system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). In a study involving a benzothiazole (B30560) derivative and lysozyme, π-π stacking between the ligand's benzene ring and a tryptophan residue (TRP108) was identified as a predominant interaction. mdpi.com

The table below details specific interactions observed in docking studies of analogous benzimidazole-pyrimidine compounds with their respective protein targets.

Protein TargetInteracting ResiduesType of InteractionReference
V600E-BRAF Kinase Cys532, Asp594Hydrogen Bond, π-cation nih.gov
Tubulin (Colchicine site) Leu255, Leu248, Met259Hydrophobic mdpi.com
Multiple Kinases (e.g., EGFR) Met793, Asp855Hydrogen Bond nih.gov
Lysozyme Trp108, Asp101π-π Stacking, Electrostatic mdpi.com

Molecular dynamics simulations complement these static docking poses by providing insights into the stability of the ligand-protein complex over time. Simulations lasting several nanoseconds can confirm whether key interactions are maintained, identify the role of water molecules in the binding site, and reveal conformational changes in the protein or ligand upon binding. nih.gov Studies have shown that benzimidazole derivatives can form stable complexes with their target receptors, with minimal conformational fluctuations, validating the docking predictions. nih.gov

Prediction of Binding Affinities and Molecular Recognition Mechanisms

A primary goal of computational studies is to predict the binding affinity of a ligand for its target, which is often correlated with its biological activity (e.g., IC50 or Ki values). Various computational methods are used to estimate the free energy of binding.

Docking Scores: Docking programs use scoring functions to rank different binding poses and predict binding affinity. These scores are calculated based on terms that approximate the enthalpic contributions to binding, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For a series of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles, Glide docking scores were calculated to correlate predicted affinity with experimental antimicrobial and anticancer activity. connectjournals.com

End-Point Free Energy Calculations: More rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to refine binding energy predictions. These calculations are performed on snapshots taken from molecular dynamics simulations and provide a more accurate estimation of the binding free energy by considering solvation effects. For novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives designed as V600E-BRAF inhibitors, MM/GBSA and MM/PBSA calculations were performed to estimate binding energies, which correlated well with their observed inhibitory effects. nih.gov

The molecular recognition mechanism for this class of compounds relies on a combination of shape complementarity and specific chemical interactions. The rigid, planar structure of the this compound core acts as a scaffold that presents functional groups for precise interactions within the binding site. The pyrimidine and benzimidazole moieties are recognized by the protein, often through a combination of hydrogen bonding and hydrophobic contacts, while substituents on this core can be tailored to exploit specific sub-pockets, thereby enhancing affinity and selectivity.

The following table presents examples of predicted binding affinities from computational studies of related compounds.

Compound ClassProtein TargetComputational MethodPredicted Binding Energy/ScoreReference
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-aminesV600E-BRAFMM/GBSA-68.45 kcal/mol nih.gov
2-(2-(piperazin-1-yl)-phenyl)-1H-benzo[d]imidazolesDihydropteroate synthaseGlide Docking Score-8.13 kcal/mol connectjournals.com
Pyrazole-carboxamidesCarbonic Anhydrase IIDocking Score-11.45 kcal/mol nih.gov

These computational approaches are integral to modern drug discovery, enabling the rational design and optimization of potent and selective inhibitors based on the this compound scaffold.

Coordination Chemistry and Material Science Applications of 2 Pyrimidin 2 Yl 1h Benzo D Imidazole Complexes

Ligand Properties of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole: Versatile N-Donor Coordination

The compound this compound is a heterocyclic ligand possessing multiple nitrogen atoms that can act as electron-pair donors, making it a versatile building block in coordination chemistry. Its structure comprises a benzimidazole (B57391) moiety linked to a pyrimidine (B1678525) ring at the 2-position. The key to its coordinating ability lies in the strategically positioned nitrogen atoms: the imine nitrogen of the imidazole (B134444) ring and one of the nitrogen atoms of the pyrimidine ring.

This arrangement allows the molecule to function as a bidentate chelating agent, forming stable five-membered rings with metal ions. This mode of coordination, involving two nitrogen donor atoms (an N,N'-donor), is a common and stabilizing feature in the chemistry of related ligands such as 2-(2'-pyridyl)benzimidazole. researchgate.net The benzimidazole ring itself is a significant structural motif found in biologically important molecules, and its derivatives are known to coordinate with various transition metals. jocpr.comresearchgate.net The coordination typically occurs through the tertiary nitrogen atom of the imidazole ring, which possesses a lone pair of electrons available for forming a coordinate covalent bond. jocpr.com The presence of the additional pyrimidine ring enhances its versatility, offering a second coordination site that facilitates the formation of stable chelate structures with a wide range of metal centers.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized through the reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netnih.gov For instance, the reaction of an alcoholic solution of the ligand with hydrated metal chlorides, such as copper(II) chloride or cobalt(II) chloride, leads to the formation of the respective metal complexes. jocpr.com The stoichiometry of the resulting complexes can vary, with 1:2 metal-to-ligand ratios being common, leading to empirical formulas like [M(L)₂Cl₂]. researchgate.netjocpr.com

The chelation process involves the coordination of the metal ion with both the iminic nitrogen of the benzimidazole ring and a nitrogen atom from the pyrimidine ring. This bidentate coordination results in the formation of a stable metallacycle. A wide array of transition metals have been successfully complexed with analogous benzimidazole-based ligands, including but not limited to copper(II), cobalt(II)/cobalt(III), cadmium(II), palladium(II), gold(III), zinc(II), nickel(II), and ruthenium(II). researchgate.netnih.govresearchgate.netacademie-sciences.frkashanu.ac.irresearchgate.net The synthesis procedures are generally straightforward, often involving mixing solutions of the ligand and the metal salt at room or elevated temperatures, whereupon the complex may precipitate out of the solution. researchgate.net

The coordination of this compound to a metal center is confirmed using a combination of spectroscopic and analytical techniques. These methods provide detailed information about the ligand's binding mode and the resulting complex's structure.

Infrared (IR) Spectroscopy : A key indicator of coordination is the shift in the stretching frequency of the C=N (imine) bond of the benzimidazole ring. In the free ligand, this band appears at a specific wavenumber. Upon complexation, this vibration typically shifts to a lower frequency, indicating the coordination of the imine nitrogen atom to the metal center. nih.gov This shift arises from the donation of electron density from the nitrogen to the metal, which weakens the C=N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. The ¹H NMR spectrum of the free ligand shows a characteristic signal for the N-H proton of the imidazole ring. jocpr.comkashanu.ac.ir Upon coordination, changes in the chemical shifts of the protons on both the benzimidazole and pyrimidine rings can provide insights into the binding mode.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands. These spectra are crucial for determining the coordination geometry of the complex. For example, the position and intensity of absorption bands can help distinguish between octahedral, tetrahedral, or square planar environments around the metal ion. researchgate.net

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes and confirm their composition. nih.gov

Table 1: Representative Spectroscopic Data for Metal Complex Characterization

Technique Observation in Free Ligand Observation in Metal Complex Inference
FT-IR Sharp ν(C=N) band (e.g., ~1630 cm⁻¹) Shift of ν(C=N) band to lower frequency Coordination of the imine nitrogen to the metal center. nih.gov
¹H NMR Distinct signal for imidazole N-H proton Shift or disappearance of N-H signal (if deprotonated), shifts in aromatic proton signals Confirmation of ligand coordination and potential binding mode. jocpr.com
UV-Vis Ligand-centered π-π* transitions Appearance of new d-d transition and/or metal-to-ligand charge transfer (MLCT) bands Information on the electronic structure and coordination geometry of the metal ion. researchgate.net

The identity of the transition metal center has a profound influence on both the geometry and the electronic properties of the resulting complex. Different metal ions, with their characteristic coordination numbers and preferred geometries, dictate the final structure of the complex.

For instance, with analogous benzimidazole-based ligands, Cu(II) complexes often adopt a distorted square planar geometry. researchgate.netjocpr.com In contrast, Co(III) complexes typically exhibit an octahedral geometry, coordinating with three bidentate ligands to form a [Co(L)₃]ⁿ⁺ species. researchgate.net Ni(II) complexes have been reported to form tetrahedral geometries. researchgate.netjocpr.com These structural differences arise from the interplay between the d-electron configuration of the metal ion, ligand field stabilization energy, and the steric constraints of the ligand.

The metal center also modulates the electronic properties of the complex. The d-orbital energies of the metal are split by the ligand field, an effect that is directly observable in the UV-Vis absorption spectrum. The energy and intensity of these d-d transitions are characteristic of the metal ion and its coordination environment. This allows for the tuning of the complex's color and redox properties by simply changing the metal ion.

Table 2: Common Geometries of Transition Metal Complexes with Benzimidazole-Type Ligands

Metal Ion Typical Coordination Number Common Geometry Reference Example
Copper (Cu²⁺) 4 Square Planar [Cu(L)₂Cl₂] with 2-substituted benzimidazoles. researchgate.net
Cobalt (Co³⁺) 6 Octahedral [Co(L)₃]³⁺ with 2-(2'-pyridyl)benzimidazole. researchgate.net
Nickel (Ni²⁺) 4 Tetrahedral [Ni(L)₂Cl₂] with 2-substituted benzimidazoles. researchgate.net
Ruthenium (Ru²⁺) 6 Octahedral [Ru(L)₂(NCS)₂] type sensitizers. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from nitrogen-containing heterocyclic ligands are widely explored for their catalytic activity. While specific catalytic applications for this compound complexes are not extensively documented, the structural similarity to other catalytically active systems suggests significant potential.

For example, nickel(II) complexes featuring related 2-(benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridine ligands, which also offer a multidentate N-donor environment, have been shown to be effective catalysts for ethylene (B1197577) oligomerization when activated with an appropriate co-catalyst like diethylaluminum chloride (Et₂AlCl). academie-sciences.fr These systems exhibit good catalytic activities, primarily yielding dimerization products. academie-sciences.fr This suggests that palladium and nickel complexes of this compound could also be investigated for their potential in C-C coupling reactions and olefin polymerization or oligomerization. The electronic properties and steric environment around the metal center, which can be tuned by modifying the ligand structure, are critical factors in determining the catalytic efficiency and selectivity.

Applications in Energy Conversion Technologies: Dye-Sensitized Solar Cells (DSSCs)

Benzimidazole derivatives have emerged as important components in the field of dye-sensitized solar cells (DSSCs). nih.gov Their electron-donating capabilities and structural versatility make them suitable for incorporation into both the sensitizing dyes and the redox electrolytes that are critical to DSSC operation. nih.gov

Furthermore, metal complexes, particularly those of copper and cobalt, are being investigated as alternatives to the traditional iodide/triiodide (I⁻/I₃⁻) redox shuttle in DSSC electrolytes. researchgate.net Copper(I)/(II) complexes with ligands based on 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole have shown promise, achieving high PCEs. researchgate.net The bulky nature of these ligands can help suppress charge recombination at the TiO₂-electrolyte interface, a key factor in improving cell performance. The easily tunable electronic and steric properties of this compound make its metal complexes attractive candidates for developing more efficient and stable redox mediators for next-generation DSSCs. researchgate.net

Exploration in Other Advanced Functional Materials, including NLO Materials

A comprehensive review of scientific literature indicates that specific research focusing on the nonlinear optical (NLO) properties of the compound this compound and its coordination complexes is not yet available. Consequently, detailed research findings and specific data tables for this particular compound cannot be provided at this time.

However, the fundamental structural components of this molecule—the pyrimidine and benzimidazole ring systems—are well-recognized in the design of organic NLO materials. The exploration of molecules combining these or similar heterocyclic systems offers a promising avenue for the development of new functional materials. The potential for NLO activity in such compounds is typically rooted in the concept of creating a "push-pull" system. This molecular design strategy involves linking an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge. This arrangement can lead to a significant change in the molecule's dipole moment upon excitation by light, which is a key factor for second-order NLO activity.

The pyrimidine core is known for its π-deficient and electron-withdrawing characteristics. nih.govresearchgate.net These properties make it an excellent candidate to function as the electron-accepting component in push-pull NLO chromophores. nih.govresearchgate.net A wide range of NLO chromophores based on the pyrimidine scaffold has been investigated, demonstrating its utility in this field. researchgate.net

Biological Activities and Therapeutic Potential of 2 Pyrimidin 2 Yl 1h Benzo D Imidazole Derivatives

Antimicrobial Activity Profile

Derivatives of 2-(pyrimidin-2-yl)-1H-benzo[d]imidazole have been the subject of numerous studies for their potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Various substituted benzimidazole (B57391) derivatives have shown notable antibacterial activity. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a benzimidazole moiety revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the benzimidazole ring has been a key strategy to enhance antibacterial potency. Nitroimidazole derivatives, for example, are effective against both Gram-negative and Gram-positive bacteria. nih.gov Hybrid molecules combining benzimidazole with other heterocyclic systems, such as pyrazole, have also demonstrated significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. nih.gov

Research into amino acid-based imidazole (B134444) and imidazolium (B1220033) salts has shown that their antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria is highly dependent on their lipophilicity, which can be modified by altering hydrophobic substituents on the imidazole ring. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound/Derivative Class Target Pathogens Observed Efficacy Reference(s)
Thieno[2,3-d]pyrimidine-benzimidazoles Gram-positive and Gram-negative bacteria Broad-spectrum antimicrobial properties. mdpi.com
Nitroimidazole derivatives Gram-negative and Gram-positive bacteria Effective therapeutic agents for various infections. nih.gov
Benzimidazole-pyrazole hybrids Escherichia coli, Staphylococcus aureus Good antibacterial activity. nih.gov
Amino acid-derived imidazole/imidazolium salts Escherichia coli, Bacillus subtilis Activity dependent on lipophilicity. mdpi.com
Benzimidazole ureas Wide spectrum of hospital- and community-acquired pathogens Potent antibacterial activity. nih.gov

Antifungal Efficacy Against Various Fungal Strains

The antifungal potential of benzimidazole derivatives is well-documented. Studies have shown that certain derivatives exhibit excellent activity against various Candida and Aspergillus species. nih.govnih.gov For example, some bisbenzimidazole compounds displayed potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.975 to 15.6 µg/mL against a panel of fungal strains, in some cases showing equal or superior efficacy compared to existing antifungal drugs like amphotericin B and fluconazole. nih.gov

The combination of imidazole derivatives with other agents, such as sodium dodecyl sulphate (SDS), has been shown to enhance their antifungal activity against Candida spp., suggesting a synergistic effect that alters fungal membrane permeability. mdpi.com Furthermore, benzimidazole-pyrazole conjugates have also exhibited good activity against fungal strains like A. niger and A. flavus. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Class Target Fungal Strains Observed Efficacy (MIC values) Reference(s)
Bisbenzimidazoles Candida spp., Aspergillus spp. 0.975 - 15.6 µg/mL nih.gov
1-Nonyl-1H-benzo[d]imidazole Candida spp. 0.5 - 256 µg/mL nih.gov
1-Decyl-1H-benzo[d]imidazole Candida spp. 2 - 256 µg/mL nih.gov
Imidazole derivatives with SDS Candida spp. Significant decrease in MIC, indicating synergism. mdpi.com
Benzimidazole-pyrazole conjugates Aspergillus niger, Aspergillus flavus Good antifungal activity. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

A significant breakthrough in understanding the antibacterial mechanism of benzimidazole derivatives has been the discovery of their role as inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are essential enzymes for bacterial DNA replication and are validated targets for antibiotics. nih.govmdpi.com A novel class of benzimidazole ureas has been identified as dual-targeting inhibitors that bind to the ATP sites of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability is crucial for developing broad-spectrum antibacterial agents and potentially overcoming resistance mechanisms that affect single-target antibiotics. The discovery and optimization of these inhibitors have been guided by structure-activity relationship (SAR) studies and structure-guided design. nih.gov

Anticancer and Antitumor Properties

The structural similarity of the benzimidazole core to purine (B94841) nucleosides allows these compounds to interact with various biological macromolecules, making them attractive candidates for anticancer drug development. researchgate.net

Cytotoxicity and Antiproliferative Effects Against Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. For instance, pyrimidine-benzimidazole conjugates have shown remarkable antitumor activity against breast carcinoma (MCF-7) cells. nih.gov Similarly, benzo nih.govijirt.orgimidazo[1,2-a]pyrimidine (B1208166) derivatives have been evaluated for their cytotoxic activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg

Studies on pyrimidin-4-yl-1H-imidazol-2-yl derivatives revealed superior antiproliferative activities against human melanoma cell lines (A375P and WM3629) when compared to the established drug Sorafenib. nih.gov Furthermore, certain 2-aryl benzimidazole compounds exhibited high cytotoxicity against HepG-2 cells with IC₅₀ values around 2 µM. nih.gov

Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives Against Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line(s) Observed Efficacy (IC₅₀/IG₅₀ values) Reference(s)
Pyrimidine-benzimidazole conjugates Breast carcinoma (MCF-7) IG₅₀ = 6.6 μM - 24.9 μM nih.gov
Pyrimidin-4-yl-1H-imidazol-2-yl derivatives Human melanoma (A375P, WM3629) IC₅₀ = 0.62 µM (A375P), 4.49 µM (WM3629) for compound 7a nih.gov
2-Aryl benzimidazole derivatives Hepatocellular carcinoma (HepG-2) ~2 µM nih.gov
1H-benzo[d]imidazole-4-carboxamide derivatives BRCA-1 deficient cells (MDA-MB-436) IC₅₀ = 36.69 ± 0.83 µM to 43.56 ± 0.69 µM for compounds 14q and 14p nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides Multiple NCI 60 cancer cell lines Significant growth inhibition by compound 12e nih.gov

Inhibition of Key Cancer-Related Enzymes (e.g., PARP-1/2, Receptor Tyrosine Kinases like EGFR, VEGFR-2, PDGFR, CHK2)

A key mechanism behind the anticancer activity of these derivatives is their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

PARP-1/2 Inhibition: Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govbohrium.com Some of these compounds exhibit IC₅₀ values in the nanomolar range and also show inhibitory activity against PARP-2. bohrium.com For example, certain furan (B31954) ring-substituted derivatives displayed strong PARP-1 inhibitory effects, with one compound showing an IC₅₀ of 0.023 µM, comparable to the clinical PARP inhibitor Olaparib. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition: Several benzimidazole derivatives have been identified as multi-target inhibitors of key RTKs like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netnih.gov One study identified a 2-aryl benzimidazole compound with good EGFR inhibitory activity and moderate activity against VEGFR-2 and PDGFR. nih.gov The development of such multi-target inhibitors is a valuable strategy in cancer therapy to overcome resistance and improve efficacy. nih.gov

CHK2 Inhibition: Checkpoint kinase 2 (Chk2) is another important target in cancer therapy as its inhibition can enhance the efficacy of chemotherapy. Pyrimidine-benzimidazole conjugates have been designed and synthesized as potent Chk2 inhibitors, with IC₅₀ values as low as 5.56 nM. nih.gov These compounds also demonstrated the ability to potentiate the activity of genotoxic anticancer drugs like cisplatin (B142131) and doxorubicin. nih.gov

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

Compound/Derivative Class Target Enzyme(s) Inhibitory Potency (IC₅₀) Reference(s)
1H-benzo[d]imidazole-4-carboxamides PARP-1 Single to double-digit nM range nih.govbohrium.com
Furan ring-substituted benzimidazoles PARP-1 0.023 µM nih.gov
2-Aryl benzimidazoles EGFR, VEGFR-2, PDGFR Good to moderate inhibition nih.gov
Pyrimidine-benzimidazole conjugates Chk2 5.56 nM - 46.20 nM nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides V600E-BRAF 0.49 µM for compound 12l nih.gov

Compound Names Table

Abbreviation/CodeFull Chemical Name
TMZ Temozolomide
10a N-(piperidin-4-yl)-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole-4-carboxamide
11e 6-fluoro-N-((R)-1-methylpyrrolidin-3-yl)-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole-4-carboxamide
14p 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-N-((5-methylfuran-2-yl)methyl)-1H-benzo[d]imidazole-4-carboxamide
14q 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-N-((5-chlorofuran-2-yl)methyl)-1H-benzo[d]imidazole-4-carboxamide
5a 2-(4-methoxyphenyl)-1H-benzo[d]imidazole
5e 2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole
7a N-(4-chlorophenyl)-4-(2-(methylthio)-1H-imidazol-5-yl)pyrimidin-2-amine
12e N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide
12i N-(3-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-methylbenzenesulfonamide
12l N-(3-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-3-fluorobenzenesulfonamide
SDS Sodium dodecyl sulphate
AmB Amphotericin B
FLC Fluconazole

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of the benzimidazole scaffold have been shown to be effective inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. Research into (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives has demonstrated their capability to arrest the cell cycle in the G0/G1 phase. researchgate.net This halt in the cell cycle progression is a critical step that can lead to programmed cell death, or apoptosis. Further investigation into the apoptotic pathways revealed that these compounds can trigger cell death through various staining techniques, indicating their potential as anticancer agents. researchgate.net

In a similar vein, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their cytotoxic effects. nih.govmdpi.com Certain compounds from this series were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of EGFR kinase, a key player in cell growth and proliferation. nih.gov Docking studies have further elucidated the interaction of these compounds with the EGFR active site, providing a molecular basis for their observed biological activity. nih.govmdpi.com

Furthermore, a benzazepine derivative featuring a pyrimido[5,4-d] nih.govbenzazepine core, structurally related to the subject compound, has been shown to induce G2/M phase cell cycle arrest in a variety of human tumor cell lines. nih.gov This arrest was followed by significant apoptosis in prostate and certain breast cancer cell lines, highlighting the tumor-selective therapeutic potential of such scaffolds. nih.gov Another study on benzimidazole-1,2,3-triazole hybrids found that a lead compound induced G2/M phase arrest and subsequent apoptosis, suggesting that the benzimidazole moiety is crucial for these anticancer effects. nih.gov

Table 1: Cell Cycle Arrest and Apoptosis Induction by Benzimidazole Derivatives
Derivative ClassCell Line(s)EffectKey Findings
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-onesMDA-MB-231G0/G1 phase arrest and apoptosisCharacterized by various staining techniques. researchgate.net
Benzimidazole-based 1,3,4-oxadiazolesMDA-MB-231, SKOV3, A549Cell cycle suppression and apoptosisLinked to EGFR kinase inhibition. nih.govmdpi.com
Pyrimido[5,4-d] nih.govbenzazepineProstate and breast cancer linesG2/M phase arrest and apoptosisDemonstrated tumor-selective activity. nih.gov
Benzimidazole-1,2,3-triazole hybridsPC3, B16-F10G2/M phase arrest and apoptosisAssociated with G-quadruplex DNA interaction. nih.gov

Antiviral Activity Investigations

The imidazole and benzimidazole scaffolds are recognized for their broad-spectrum antiviral potential. nih.govresearchgate.net Derivatives have been investigated against a variety of RNA and DNA viruses, demonstrating the versatility of this heterocyclic system in antiviral drug discovery. nih.gov

In the context of the recent global health crisis, significant research has been directed towards identifying inhibitors of SARS-CoV-2. Computational studies have explored the potential of imidazole derivatives to act as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Docking studies of imidazole analogs attached to a 7-chloro-4-aminoquinoline moiety revealed that several compounds exhibited greater binding energy with the Mpro active site compared to hydroxychloroquine (B89500) and chloroquine. nih.gov This suggests that the imidazole core can be a key structural element in the design of potent SARS-CoV-2 inhibitors. While direct experimental data on the antiviral activity of this compound derivatives against SARS-CoV-2 is still emerging, the existing computational and in-vitro findings for related benzimidazole compounds are promising. researchgate.net

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. nih.govhilarispublisher.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, a series of 1-substituted benzimidazoles with a pyrimidin-2-yl moiety showed potent anti-inflammatory effects through the inhibition of lymphocyte-specific kinase (Lck), a critical enzyme in T-cell activation. mdpi.com One particular compound demonstrated an IC50 of 3 nM for Lck kinase inhibition and 0.054 µM for the inhibition of IL-2 cytokine production, highlighting its potent anti-inflammatory potential. mdpi.com

In another study, novel benzimidazolo pyrimidine (B1678525) derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. soeagra.com All synthesized derivatives showed a tendency to reduce edema, indicating their potential as anti-inflammatory agents. soeagra.com Furthermore, 2-substituted benzimidazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg. nih.gov

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. tandfonline.com Molecular docking studies have been employed to understand the binding modes of these derivatives within the active site of COX enzymes, providing insights for the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives
Derivative ClassBiological Target/ModelActivityKey Findings
1-substituted benzimidazoles with pyrimidin-2-ylLck kinase, IL-2 productionAnti-inflammatoryIC50 of 3 nM for Lck and 0.054 µM for IL-2 inhibition. mdpi.com
Benzimidazolo pyrimidinesCarrageenan-induced rat paw edemaAnti-inflammatoryAll tested derivatives showed a reduction in edema. soeagra.com
2-substituted benzimidazolesIn vivo modelsAnalgesic and Anti-inflammatorySignificant effects observed at 100 mg/kg. nih.gov
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acidCOX-2 enzymeAnti-inflammatoryIC50 of 3.5 µM in vitro. tandfonline.com

Anti-fibrosis Activity Studies

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to organ damage. The anti-fibrotic potential of pyrimidine derivatives has been an area of active research. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally analogous to the this compound core, were designed and synthesized to evaluate their anti-fibrotic activities. mdpi.comresearchgate.netnih.gov

These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. mdpi.comresearchgate.netnih.gov Several of the synthesized compounds exhibited better anti-fibrotic activities than the standard drug Pirfenidone. mdpi.comresearchgate.net Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate displayed the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.comnih.gov Further studies involving Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in vitro. mdpi.comresearchgate.netnih.gov These findings suggest that such derivatives could be developed as novel anti-fibrotic drugs. mdpi.comresearchgate.netnih.gov

Table 3: Anti-fibrosis Activity of 2-(pyridin-2-yl) Pyrimidine Derivatives
CompoundCell LineIC50 (µM)Key Findings
ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.69Inhibited collagen expression and hydroxyproline content. mdpi.comnih.gov
ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.81Demonstrated better activity than Pirfenidone. mdpi.comnih.gov

Interactions with Biological Macromolecules

The benzimidazole scaffold is known to interact with various biological macromolecules, which is often the basis for its diverse pharmacological activities.

The interaction of benzimidazole derivatives with DNA is a well-documented phenomenon that contributes to their anticancer properties. Copper complexes of pyridine-benzimidazole-based ligands have been synthesized and their interactions with DNA investigated. nih.gov One such complex, [Cu(bpbb)0.5·Cl·SCN]·(CH3OH), was found to bind strongly to DNA through an intercalation mechanism. nih.gov This was confirmed by absorption spectral titration, ethidium (B1194527) bromide displacement assays, and circular dichroism spectroscopy. nih.gov The planar and aromatic nature of the pyridine-benzimidazole and biphenyl (B1667301) moieties facilitates the stacking of the complex between the DNA base pairs. nih.gov This interaction can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. nih.gov

Furthermore, a study on a benzimidazole-1,2,3-triazole hybrid molecule demonstrated its selective interaction with G-quadruplex DNA over duplex DNA. nih.gov This selectivity is significant as G-quadruplex structures are often found in the telomeric regions and promoter regions of oncogenes, making them attractive targets for anticancer drug development. nih.gov The binding of this hybrid molecule to G-quadruplex DNA was shown to induce G2/M phase cell cycle arrest and apoptosis. nih.gov These studies underscore the potential of the benzimidazole core to be tailored for specific DNA interactions, leading to targeted therapeutic effects.

Specific Receptor Interaction Profiling and Modulatory Effects

The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific biological targets. For derivatives of this compound, the fusion of the benzimidazole and pyrimidine rings creates a scaffold with the potential to interact with a variety of receptors, particularly protein kinases, which are crucial regulators of cellular processes.

Research into structurally related compounds has provided significant insights into potential targets. A notable study focused on a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which were designed as inhibitors of the V600E mutant of BRAF kinase (V600EBRAF), a key driver in several cancers. nih.gov Molecular docking studies of these compounds revealed specific interactions within the ATP-binding site of the V600EBRAF protein. nih.gov The benzimidazole moiety, being an isomer of the azaindole ring found in the established V600EBRAF inhibitor vemurafenib, plays a crucial role in these interactions. nih.gov

In this study, several derivatives exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range. For instance, compound 12l from the study demonstrated the most dominant activity with an IC50 value of 0.49 µM against V600EBRAF. nih.gov The binding mode analysis indicated that the pyrimidine ring forms key hydrogen bonds, while the benzimidazole core is involved in hydrophobic interactions within the receptor's active site. nih.gov

Furthermore, the broader class of benzimidazole derivatives has been investigated as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2. nih.gov This suggests that the this compound scaffold could also exhibit inhibitory activity against a range of kinases, attributable to its ability to function as an ATP-competitive inhibitor. The nitrogen atoms in both the pyrimidine and imidazole rings can act as hydrogen bond acceptors, mimicking the adenine (B156593) part of ATP and facilitating binding to the kinase hinge region.

While specific experimental binding data for this compound itself is limited in the reviewed literature, computational and molecular docking studies on analogous structures consistently point towards kinases as a primary target class. For example, docking studies of other benzimidazole derivatives have shown favorable binding interactions with enzymes like human topoisomerase types I, further highlighting the scaffold's potential for specific receptor engagement. nih.govconnectjournals.com The precise modulatory effect, whether agonistic or antagonistic, is dependent on the specific receptor and the substitution pattern on the core scaffold.

Pharmacokinetic and Pharmacodynamic Considerations for Drug Development

The journey of a promising compound from a laboratory hit to a clinical drug is heavily dependent on its pharmacokinetic and pharmacodynamic properties. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and effective concentration of the drug at its target site.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. neliti.com This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five and Veber's Rules. neliti.comresearchgate.net Lipinski's rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), a molecular weight (MW) under 500 Daltons, and a partition coefficient (log P) not greater than 5. neliti.com Veber's rules add further criteria related to molecular flexibility, suggesting that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų. researchgate.net

Computational studies on benzimidazole derivatives frequently show compliance with these rules, indicating their potential as orally bioavailable drug candidates. researchgate.neteuropeanreview.org For a structurally related compound, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) , a computational analysis demonstrated favorable drug-likeness properties according to both Lipinski and Veber rules. researchgate.net These findings suggest that the core this compound scaffold is well-positioned to yield derivatives with good drug-like characteristics.

Table 1: Assessment of Drug-Likeness Parameters for a Representative Benzimidazole Derivative (BBP)

Data for BBP, a structurally related compound, is used as a representative example. researchgate.net

Beyond the initial drug-likeness assessment, a more detailed evaluation of ADME properties is critical. In silico and in vitro models are invaluable tools in early-stage drug development for predicting a compound's pharmacokinetic behavior in vivo.

Absorption: The absorption of a drug, particularly after oral administration, is influenced by its solubility and permeability across the intestinal wall. In silico models for benzimidazole derivatives generally predict good intestinal absorption. For instance, the percentage of absorption can be calculated based on the polar surface area, with many benzimidazole derivatives showing high predicted oral absorption. neliti.com

Distribution: Once absorbed, a drug is distributed throughout the body. This process is affected by factors like plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier (BBB). Computational predictions for benzimidazole derivatives often indicate good membrane permeability.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro studies using human liver microsomes (HLMs) are commonly employed to assess this property. Studies on 2-phenyl-1H-benzo[d]imidazole derivatives have shown that the scaffold can be modified to enhance metabolic stability. For example, certain substitutions can lead to a high percentage of the parent compound remaining unmetabolized after incubation with liver microsomes, indicating good stability.

Table 2: Predicted and Experimental ADME Properties of Representative Benzimidazole and Pyrimidine Derivatives

Values are generalized from computational and in vitro studies on various benzimidazole and pyrimidine derivatives.

Structure Activity Relationship Sar Studies of 2 Pyrimidin 2 Yl 1h Benzo D Imidazole Derivatives

Impact of Substituents on Biological and Material Properties

The biological activity and material characteristics of the 2-(pyrimidin-2-yl)-1H-benzo[d]imidazole scaffold are highly sensitive to the nature and position of various substituents on both the benzimidazole (B57391) and pyrimidine (B1678525) rings, as well as the linking moieties.

Influence of Benzimidazole Ring Substitutions on Potency and Selectivity

Modifications to the benzimidazole ring system are pivotal in modulating the potency and selectivity of these derivatives. The position of the substituent group can significantly influence the molecule's chemical properties. For instance, a substituent at the C2 position can interact with the nitrogen atoms at positions 1 and 3, having a more substantial impact than substituents at other positions researchgate.net.

Research into phosphoinositide 3-kinase (PI3K) inhibitors has shown that alterations to the benzimidazole group play a crucial role in the activity and selectivity of PI3Kδ inhibitors mdpi.com. For example, substituting the C(5) position of the pyrazolo[1,5-a]pyrimidine core with a 2-(difluoromethyl)-1H-benzimidazole group was found to be optimal for potent and selective PI3Kδ inhibition mdpi.com. Further studies on poly ADP-ribose polymerase (PARP-1) inhibitors indicated that introducing strong electronegative groups, such as a furan (B31954) ring, or halogen atoms in the side chain of the benzimidazole moiety can enhance inhibitory activity nih.govbohrium.com.

The anti-inflammatory activity of benzimidazole derivatives has also been linked to substitutions on the benzimidazole ring. For example, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action mdpi.com.

Substitution Position Substituent Type Observed Effect Target/Activity Reference
C2VariesCan interact with N1 and N3, influencing chemical propertiesGeneral Biological Activity researchgate.net
C5 (linked scaffold)2-(difluoromethyl)-1H-benzimidazoleOptimal potency and selectivityPI3Kδ Inhibition mdpi.com
Side ChainStrong electronegative groups (e.g., furan), HalogensImproved inhibitory activityPARP-1 Inhibition nih.govbohrium.com
N1Benzyl groupEnhanced activityAnti-inflammatory mdpi.com

Influence of Pyrimidine Ring Substitutions on Pharmacological Profiles

Substituents on the pyrimidine ring profoundly influence the pharmacological profiles of the parent compound. A comprehensive review of pyrimidine derivatives concluded that the position of substituents on the pyrimidine nucleus is a major determinant of their biological activities, which span antimicrobial, anticancer, and anti-inflammatory effects, among others nih.gov.

In the context of V600E-mutated BRAF (V600EBRAF) inhibitors, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized with a terminal sulfonamide moiety linked to the pyrimidine ring. The nature of the groups on the sulfonamide and the length of the linker were critical for activity, with specific derivatives showing potent and selective inhibition of V600EBRAF mdpi.com. The pyrimidine ring can be activated toward electrophilic substitution by the presence of electron-donating substituents at the 2 and 4 positions, enabling further structural modifications .

Derivative Class Substitution Pattern Pharmacological Target Key Finding Reference
General PyrimidinesVariesMultiple (Anticancer, Antimicrobial, etc.)Substituent position greatly influences activity. nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-aminesTerminal sulfonamide linked to pyrimidineV600EBRAFNature of sulfonamide group is critical for inhibitory activity. mdpi.com
General PyrimidinesElectron-donating groups at C2 and C4Electrophilic SubstitutionActivates the ring for further cyclization reactions.

Role of Bridging and Terminal Side Chains on Activity

The linker or bridge between the core heterocyclic systems and terminal functional groups is a critical determinant of biological activity. Studies have shown that the length of this linker can be a decisive factor. For some derivatives, activity was found to be inversely related to the length of the linker between a functional group and the C2 position of the benzimidazole mdpi.com. Compounds with longer linkers may possess more conformational freedom, allowing for a better fit into a biological target's binding site mdpi.com.

In the development of V600EBRAF inhibitors, linking a terminal sulfonamide moiety to the pyrimidine ring via either an ethylamine (B1201723) or a propylamine (B44156) bridge was investigated. The results demonstrated that the length of this bridging chain influenced the inhibitory potency against the target kinase mdpi.com. Similarly, for TRPV-1 antagonists, piperazine-linked benzimidazole derivatives have been explored, highlighting the importance of the bridging unit in defining the pharmacological effect mdpi.com.

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives can have a significant impact on their interaction with biological targets.

Tautomerism and its Implications for Biological and Chemical Reactivity

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a key feature of the 1H-benzo[d]imidazole scaffold and has profound implications for its biological and chemical behavior. The unsubstituted NH group in benzimidazole undergoes rapid prototrophic tautomerism, resulting in an equilibrium between two forms srrjournals.com. This 1,3-tautomeric equilibrium is crucial as the binding affinity of each tautomer to a protein target may differ depending on the established bioactive conformation encyclopedia.pub.

The existence of different tautomers can be influenced by the surrounding environment. For example, NMR studies of a benzimidazole derivative in a chloroform solution indicated a tautomeric exchange in its imidazole (B134444) unit, while X-ray diffraction analysis of the same compound in the solid state confirmed the existence of only one tautomer mdpi.com. The ratio of different tautomers in a solution can significantly affect the molecule's pharmacophoric features, thereby influencing its pharmacokinetic and pharmacodynamic properties nih.gov. The microscopic pK values of the individual tautomers of the imidazole ring can be estimated using NMR titration curves, which allows for the calculation of the molar ratios of the tautomers at different pH values nih.gov. This is particularly relevant as the tautomeric form present in an aqueous solution may differ under various physiological conditions nih.gov.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions in Functional Contexts

Hydrogen bonds and other non-covalent interactions are fundamental to the function of this compound derivatives, governing their crystal packing, solubility, and, most importantly, their binding to biological targets. The imidazole moiety has a unique capacity to participate in a variety of non-covalent interactions, acting as both a hydrogen bond donor (via the NH group) and acceptor (via the pyridine-like nitrogen atom) nih.gov.

Detailed structural analyses have revealed complex hydrogen bonding networks. In the crystal structure of one benzimidazole derivative, N–H⋯O and O–H⋯N hydrogen bonds were identified as creating an infinite chain motif mdpi.com. The strength of these interactions can be quantified; for instance, single-point calculations indicated an interaction energy of -7.82 kcal/mol for an O–H⋯N bond mdpi.com.

The formation of hydrogen bonds is often essential for biological activity. Molecular docking studies of PARP-1 inhibitors have implied that hydrogen bond formation is crucial for their inhibitory effects nih.govbohrium.com. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions, revealing the prevalence of contacts like O⋯H/H⋯O and N⋯H/H⋯N mdpi.com. The ability of the imidazole ring to effectively redistribute electron density allows for a strong mutual influence between different non-covalent interactions, a phenomenon described as weak geometric and strong energetic cooperativity nih.gov.

Interaction Type Description Significance Example Energy Reference
N–H⋯O / O–H⋯NClassical hydrogen bondsCrystal packing, formation of infinite chains-7.82 kcal/mol (O–H⋯N) mdpi.com
C–H⋯OWeak hydrogen bondsContribute to crystal stability-4.5 kcal/mol mdpi.com
H⋯H / C⋯Hvan der Waals contactsMost frequent interactions in crystal packingN/A mdpi.com
π-interactionsInvolving the aromatic ringsCan influence binding and electronic propertiesN/A nih.gov

Advanced Characterization Techniques Employed in 2 Pyrimidin 2 Yl 1h Benzo D Imidazole Research

Spectroscopic Techniques for Structural and Electronic Property Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole and for probing its electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra typically exhibit characteristic signals for the protons of the benzimidazole (B57391) and pyrimidine (B1678525) rings. The imidazole (B134444) N-H proton usually appears as a broad singlet at a downfield chemical shift, often around 13.00 ppm, confirming the presence of this functional group. researchgate.net Aromatic protons of the benzimidazole and pyrimidine moieties resonate in the range of δ 6.87-8.09 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The signals for the carbon atoms in the heterocyclic rings are observed in the aromatic region of the spectrum, and their specific shifts are influenced by the electronic environment and the presence of nitrogen atoms. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the precise assignment of NMR chemical shifts for both ¹H and ¹³C nuclei. researchgate.net

Interactive Table: Representative NMR Data for Benzimidazole Derivatives

Nucleus Chemical Shift Range (ppm) Remarks
¹H (N-H) ~13.00 Broad singlet, characteristic of imidazole proton researchgate.net
¹H (Aromatic) 6.87 - 8.09 Multiplet signals for benzimidazole and pyrimidine protons researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The FT-IR spectrum provides a molecular fingerprint that is unique to the compound. nih.govmdpi.com

Key characteristic absorption bands observed in the IR spectrum include:

N-H Stretching: A broad band typically in the region of 3437 cm⁻¹, corresponding to the N-H bond of the imidazole ring. researchgate.netmdpi.com

Aromatic C-H Stretching: Absorption bands around 3053 cm⁻¹ are indicative of the stretching vibrations of the C-H bonds in the aromatic rings. researchgate.net

C=N and C=C Stretching: Strong absorptions around 1681 cm⁻¹ can be attributed to the C=N stretching vibrations within the imidazole and pyrimidine rings, while bands in the 1599-1489 cm⁻¹ range are characteristic of C=C stretching in the aromatic systems. researchgate.net

These vibrational data provide confirmatory evidence for the presence of the key structural features of the molecule.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Vibration Type
N-H ~3437 Stretching researchgate.netmdpi.com
Aromatic C-H ~3053 Stretching researchgate.net
C=N ~1681 Stretching researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λ_max).

For benzimidazole derivatives, the UV-Vis spectrum typically shows absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions within the conjugated aromatic system. researchgate.netresearchgate.net The exact position and intensity of these bands are sensitive to the molecular structure and the solvent used. For instance, in related benzimidazole compounds, absorption maxima have been observed at wavelengths such as 283 nm, 243 nm, and 212 nm in ethanol. researchgate.net These electronic transitions are often studied in conjunction with theoretical calculations to understand the nature of the excited states and the distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Mass Spectrometry (MS, HRMS, LC-MS(ESI)) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula, C₁₁H₈N₄.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a particularly useful variation of this technique. researchgate.netnih.govmdpi.comnih.govresearchgate.net LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the presence of the target compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.netsapub.org

X-ray Diffraction (XRD) Analysis of Single Crystals

Determination of Solid-State Molecular Conformation and Crystal Packing

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of the atoms can be determined. This allows for the precise measurement of geometric parameters. For instance, in a related benzimidazole derivative, the crystal system was determined to be monoclinic with a P2₁/c space group. mdpi.com

The XRD data also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.comresearchgate.net For example, N-H···N hydrogen bonds are a common feature in the crystal structures of benzimidazole derivatives, often leading to the formation of chains or more complex networks. nih.gov The dihedral angle between the benzimidazole and pyrimidine rings is a key conformational parameter that can be precisely determined from XRD data. nih.gov For example, in a similar structure, the angle between the benzimidazole moiety and a pyrimidine ring was found to be 84.11 (3)°. nih.gov

Interactive Table: Representative Crystallographic Data for a Benzimidazole Derivative

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P2₁/c mdpi.com

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent forces. In the case of this compound and its derivatives, advanced characterization techniques, primarily single-crystal X-ray diffraction, have been instrumental in elucidating the nature and geometry of these interactions. While a specific crystallographic study for the parent compound this compound is not extensively detailed in the available literature, a wealth of information from closely related analogues provides significant insight into the expected intermolecular interactions, including hydrogen bonds, π-π stacking, and to a lesser extent, halogen bonds.

Hydrogen Bonding

Hydrogen bonds are the most prominent and directional interactions governing the crystal packing of benzimidazole derivatives. The presence of both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the nitrogen atoms of the pyrimidine and benzimidazole rings) in this compound allows for a variety of hydrogen bonding motifs.

Detailed crystallographic analyses of hybrid molecules containing both benzimidazole and pyrimidine moieties reveal a diverse array of hydrogen bonds that are crucial in the formation of their supramolecular assemblies. nih.govnih.gov These range from simple one-dimensional chains to complex three-dimensional frameworks.

Commonly observed hydrogen bonds in related structures include:

N—H⋯N interactions: These are a hallmark of benzimidazole-containing structures. In the crystal structure of the closely related 2-(Pyridin-4-yl)-1H-benzimidazole, molecules are linked into chains by N—H⋯N hydrogen bonds. nih.gov Similarly, in various amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids, N—H⋯N hydrogen bonds contribute to the formation of cyclic centrosymmetric dimers. nih.gov

N—H⋯O and O—H⋯N interactions: In solvated crystals or derivatives containing hydroxyl or carbonyl groups, hydrogen bonds involving oxygen atoms are prevalent. For instance, in a dimethyl sulfoxide (B87167) solvate of a pyrimidine-benzimidazole hybrid, N—H⋯O hydrogen bonds link the solvent molecules to the primary molecular dimers. nih.gov

C—H⋯π interactions: These interactions, where a C-H bond acts as a donor to a π-system, are also observed in the crystal packing of benzimidazole derivatives, further stabilizing the structure. nih.gov

The following table summarizes the types of hydrogen bonds identified in compounds structurally related to this compound.

Interaction TypeDonorAcceptorRole in Supramolecular StructureReference Compound Example
N—H⋯N Imidazole N-HPyridine/Pyrimidine NFormation of chains and cyclic dimers2-(Pyridin-4-yl)-1H-benzimidazole nih.gov, (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids nih.gov
N—H⋯O Amine N-HDMSO OxygenLinking solvent molecules to the main structure(E)-4-methoxy-5-[(4-nitrobenzylidene)amino]-6-[2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl]pyrimidin-2-amine nih.gov
C—H⋯N Aromatic C-HPyrimidine NContribution to 3D frameworkN5-benzyl-6-methoxy-4-(2-phenyl-1H-benzo[d]imidazol-1-yl)pyrimidine-2,5-diamine nih.gov
C—H⋯π Aromatic C-HBenzene (B151609)/Imidazole ringStabilization of 3D frameworkN5-benzyl-6-methoxy-4-(2-phenyl-1H-benzo[d]imidazol-1-yl)pyrimidine-2,5-diamine nih.gov

π-π Stacking Interactions

The planar aromatic nature of both the benzimidazole and pyrimidine rings in this compound makes π-π stacking a significant contributor to its crystal packing. These interactions are crucial for the formation of columnar or layered structures.

In the crystal structure of 2-(Pyridin-4-yl)-1H-benzimidazole, pairs of molecules related by an inversion center exhibit π-π stacking, with a spacing of 3.43 Å between the mean planes of the molecules. researchgate.net This interaction, in conjunction with hydrogen bonding, results in the formation of extended sheets. A similar analysis of an unhydrated analogue showed weak π–π stacking interactions with a centroid–centroid distance of 3.7469 (17) Å. nih.gov

Furthermore, a study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate identified face-to-face π–π stacking between the benzimidazole and pyrimidine systems of adjacent molecules as a dominant structural motif. nih.gov The efficiency and nature of π-π stacking can be influenced by the presence and position of substituents on the aromatic rings.

The table below provides data on π-π stacking interactions observed in analogous compounds.

CompoundStacking TypeInterplanar Distance (Å)Centroid-Centroid Distance (Å)
2-(Pyridin-4-yl)-1H-benzimidazoleFace-to-face3.43-
Unhydrated 2-(Pyridin-4-yl)-1H-benzimidazoleFace-to-face-3.7469 (17)
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateFace-to-face--

Halogen Bonds

The study of halogen bonding in this compound derivatives is a more specialized area. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen atom. While not inherent to the parent compound, the introduction of halogen substituents (e.g., Cl, Br, I) onto the aromatic rings can introduce this type of interaction, which can be used as a tool in crystal engineering to control the supramolecular assembly.

Research into halogenated benzimidazole derivatives is often focused on their potential biological activities. However, these studies lay the groundwork for understanding how halogen bonds could influence crystal packing. For instance, the synthesis of various halogenated 1H-benzo[d]imidazole hybrids has been reported, and computational studies on related systems have explored the energetics and geometry of C-X···N (where X is a halogen) interactions. The systematic study of halogenated derivatives of this compound would be necessary to fully characterize the role of halogen bonding in its solid-state structures.

Future Perspectives and Research Directions for 2 Pyrimidin 2 Yl 1h Benzo D Imidazole

Rational Design and De Novo Synthesis of Next-Generation Analogues

The future development of analogues of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole will heavily rely on rational, structure-based drug design and innovative synthetic strategies. By leveraging the known structure-activity relationships (SAR) of existing derivatives, researchers can design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govrsc.org The synthesis of pyrimidine-benzimidazole hybrids is a key area of focus, with studies demonstrating that these fused heterocyclic compounds can serve as effective scaffolds for discovering new medicines. nih.govresearchgate.net

Computational tools are central to this effort, with pharmacophore modeling and docking studies guiding the synthesis of 2,5(6)-substituted benzimidazole (B57391) derivatives. nih.gov These studies help identify key hydrogen bond donor/acceptor groups necessary for efficient interaction with biological targets. nih.gov For instance, the structural optimization of known Fms-like tyrosine kinase 3 (FLT3) inhibitors has led to the design and synthesis of potent benzimidazole analogues for acute myeloid leukaemia. nih.gov The core strategy involves creating hybrid molecules that combine the benzimidazole-pyrimidine scaffold with other pharmacophores to modulate multiple targets simultaneously, a technique successfully employed in developing novel antifungal and anticancer agents. rsc.orgresearchgate.net

Exploration of Novel Pharmacological Targets and Disease Areas

While the this compound scaffold is known for its anticancer and anti-inflammatory properties, future research is set to explore a wider range of therapeutic applications. nih.gov The versatility of the benzimidazole ring allows it to bind to a broad spectrum of therapeutic targets. nih.gov

Neurodegenerative Diseases: There is growing interest in pyrimidine (B1678525) analogues for managing neurodegenerative diseases like Alzheimer's. researchgate.netdoaj.org Research has focused on designing 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.govrsc.org Imidazole-based compounds are also being investigated as multi-target-directed agents for neurodegenerative conditions. nih.govresearchgate.net

Infectious Diseases: Novel pyrimidine-linked benzimidazole hybrids have shown potent antibacterial and antifungal properties. nih.gov Some derivatives have also been identified as potential inhibitors of SARS-CoV-2 main protease and spike glycoprotein (B1211001) through in-silico screening. nih.gov Furthermore, substituted benzimidazoles are being designed to target essential bacterial enzymes like E. coli DNA Gyrase B and proteins involved in mycobacterial cell wall synthesis, indicating a promising future in developing new antitubercular agents. nih.govjyoungpharm.orgnih.gov

Oncology: In cancer therapy, benzimidazole derivatives are being developed as PARP inhibitors, microtubule targeting agents, and multi-kinase inhibitors. nih.gov The structural flexibility of the scaffold allows for the synthesis of derivatives with targeted bioactivity against various cancer cell lines, including breast cancer. researchgate.netnih.gov

Development of Advanced Computational Models for Predictive Capabilities

Advanced computational modeling is becoming indispensable for accelerating the discovery and optimization of this compound analogues. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are crucial for understanding the binding mechanisms and predicting the biological activity of new compounds. researchgate.netrsc.orgnih.gov

These computational approaches allow researchers to elucidate the structural features required for potent inhibition of specific targets. For example, 3D-QSAR models have been successfully used to identify the electrostatic and hydrophobic fields that play important roles in the binding of benzimidazole-based inhibitors to proteins like Pin1, a key target in cancer therapy. rsc.orgresearchgate.net Similarly, MD simulations have provided insights into the binding mechanism of inhibitors into the active site of enzymes like human dipeptidyl peptidase III. nih.gov Such studies provide a theoretical basis for the structural optimization of novel analogues and help in designing compounds with improved potency and selectivity. nih.govmdpi.com

Integration with Targeted Drug Delivery Systems and Nanotechnology

To enhance the therapeutic efficacy and minimize the side effects of this compound derivatives, their integration with advanced drug delivery systems is a promising future direction. Nanotechnology offers novel platforms for targeted delivery, and researchers are exploring the use of nanocarriers to transport these compounds specifically to diseased tissues. mdpi.com

Novel fluorescent benzimidazole-hydrazone derivatives have been successfully loaded into micellar carriers for controlled release. mdpi.com These nanoformulations have shown significant anticancer activity in breast cancer cell lines. mdpi.com The use of nanoparticles, such as cuprous oxide, has also been explored as catalysts in the cost-effective and environmentally friendly synthesis of benzimidazole derivatives. nih.gov The development of such targeted delivery systems can improve the bioavailability and reduce the systemic toxicity of potent benzimidazole-based drugs. mdpi.com

Potential in Multi-Target Drug Design and Combination Therapies

The complexity of diseases like cancer and inflammation, which involve multiple biological pathways, has spurred interest in multi-target drug design. nih.gov The this compound scaffold is well-suited for the development of multi-target inhibitors due to its ability to interact with diverse biological targets. nih.govresearchgate.net

Hybrid molecules incorporating the benzimidazole scaffold have been designed to simultaneously inhibit multiple enzymes involved in inflammation, such as COX and LOX. nih.gov In oncology, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. researchgate.net Similarly, phenylpyrazolo[3,4-d]pyrimidine-based analogues have shown potential as multitarget enzyme inhibitors for cancer treatment. mdpi.com This approach, where a single molecule hits multiple targets, can offer superior therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents. researchgate.net

Expansion into Emerging Scientific and Technological Domains Beyond Medicine

Beyond its extensive applications in medicine, the unique chemical properties of the this compound scaffold position it for use in various other scientific and technological fields. The benzimidazole core is a component of vitamin B12 and its derivatives are known to have a wide range of applications. utexas.eduresearchgate.net

In materials science, benzimidazole derivatives are utilized in the synthesis of dyes and polymers. rsc.org Their fluorescent properties have led to the development of a new class of materials with potential applications as fluorophores and sensory materials. utexas.edu Furthermore, these compounds are being explored for their use in chemosensing, crystal engineering, and as corrosion inhibitors. rsc.org The N-heterocyclic carbene derivatives of benzimidazoles are also powerful ligands in organometallic chemistry, used to improve the reactivity and tolerance of catalysts in reactions like polymerization and hydrogenation. utexas.edu There is also potential for their use as solid electrolyte materials in fuel cells. scienceopen.com

Addressing Challenges in Synthetic Scalability and Cost-Effectiveness

For the widespread application of this compound and its derivatives, addressing the challenges of synthetic scalability and cost-effectiveness is crucial. Future research will focus on developing highly efficient, environmentally friendly, and economically viable synthetic methods. samipubco.com

Significant progress has been made in developing "green" synthesis protocols. mdpi.com Microwave-assisted synthesis, for example, has been shown to reduce reaction times from hours to minutes and significantly enhance product yields, offering a fast, cheap, and simple procedure for producing benzimidazoles. nih.gov The use of efficient and reusable catalysts, such as cobalt (II) acetylacetone (B45752) and pentafluorophenylammonium triflate (PFPAT), allows for synthesis at room temperature with easy work-up procedures. samipubco.comthaiscience.info Furthermore, direct synthesis from readily available starting materials, such as the dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by a Cobalt complex, is being explored for gram-scale production. rsc.org These advancements in synthetic methodology are vital for the potential industrial applicability and commercial viability of this important class of compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(pyrimidin-2-yl)-1H-benzo[d]imidazole and its derivatives?

The synthesis often employs one-pot multicomponent reactions. For example, coupling 2-aminobenzimidazole with pyrimidine derivatives under reflux conditions in ethanol or DMF yields the target compound. Catalysts like SiO₂ nanoparticles enhance reaction efficiency by reducing reaction time (30–60 minutes) and improving yields (85–92%) . Alternative routes include alkylation reactions using potassium carbonate as a base, as demonstrated in the preparation of 1-(4-chlorobenzyl)-2-(pyridin-2-yl) derivatives . Key analytical tools (e.g., FT-IR, NMR, HRMS) are critical for verifying structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, aromatic protons in the benzimidazole ring typically resonate at δ 7.2–8.5 ppm, while pyrimidine protons appear at δ 8.6–9.1 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Challenges arise with twinned data or high thermal motion, requiring iterative refinement and validation via R-factor analysis .
  • Mass Spectrometry : HRMS provides precise molecular weight confirmation (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in antimicrobial or anticancer activity often stem from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -CF₃, -Br) at the 4-position of the benzimidazole ring enhance activity against S. aureus (MIC: 2–4 µg/mL) but reduce efficacy against E. coli .
  • Methodological Fixes :
    • Use standardized assays (e.g., broth microdilution for antimicrobial studies) to minimize variability.
    • Perform docking studies to correlate substituent effects with binding affinity to target enzymes (e.g., DNA gyrase for antimicrobial activity) .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Systematic Substituent Variation : Introduce halogens, alkyl groups, or heteroaryl moieties at the pyrimidine or benzimidazole positions. For example, 7-(trifluoromethyl)-substituted derivatives show 10-fold higher cytotoxicity (IC₅₀: 0.8 µM) than unsubstituted analogs in MCF-7 cells .
  • High-Throughput Screening : Use parallel synthesis to generate libraries (e.g., 15–20 analogs) and assess activity across multiple targets (e.g., kinase inhibition, apoptosis induction) .
  • Computational Pre-Screening : Apply DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and guide synthetic prioritization .

Q. How can crystallographic data be optimized for compounds with twinned or low-resolution diffraction patterns?

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to improve phase determination.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands to model twinning fractions.
    • Use restraints for anisotropic displacement parameters in cases of high thermal motion .
    • Validate with Rint (<5%) and GooF (0.8–1.2) metrics .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst Selection : Heterogeneous catalysts (e.g., LaCl₃) improve regioselectivity in one-pot reactions at gram-scale (>90% yield) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor cyclization over side-product formation during benzimidazole ring closure .
  • Purification : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) to isolate regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.